Δ9,11-7β-Eplerenone
Description
Δ9,11-7β-Eplerenone is a structural analog and process-related impurity or metabolite of eplerenone, a steroidal mineralocorticoid receptor antagonist (MRA) used for hypertension and heart failure . Its chemical structure differs from eplerenone in the position of the epoxy group and stereochemistry at the C-7 position (β-configuration), which may influence receptor binding and metabolic stability . This compound is identified in pharmaceutical synthesis pathways and impurity profiling studies, with CAS number 95716-70-4 and TRC product code E588765 .
Properties
Molecular Formula |
C₂₄H₃₀O₅ |
|---|---|
Molecular Weight |
398.49 |
Synonyms |
(7β,17α)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid γ-Lactone 7-Methyl Ester; 7β-(Methoxycarbonyl)-9(11)Δ-canrenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Eplerenone
Eplerenone (pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo, γ-lactone, methyl ester (7α,11α,17α)) shares a steroidal backbone with Δ9,11-7β-Eplerenone but has distinct stereochemistry:
- C-7 configuration: 7α in eplerenone vs. 7β in Δ9,11-7β-Eplerenone.
- Epoxy group: Positioned at 9,11 in both, but Δ9,11-7β-Eplerenone lacks the 11α-hydroxy group found in eplerenone intermediates .
Spironolactone
Spironolactone, the prototypical MRA, has a 17α-thioacetyl group instead of eplerenone’s 17α-methoxycarbonyl group. Unlike Δ9,11-7β-Eplerenone, spironolactone lacks the 9,11-epoxide ring, contributing to its non-selective binding to progesterone and androgen receptors, which increases side effects (e.g., gynecomastia) .
Finerenone and Esaxerenone
- Finerenone: A non-steroidal MRA with a dihydropyridine scaffold. It exhibits higher mineralocorticoid receptor (MR) selectivity and reduced off-target effects compared to steroidal analogs like Δ9,11-7β-Eplerenone .
- Esaxerenone: A steroidal MRA with a 9,11-epoxide similar to eplerenone but modified substituents at C-7 and C-15. Esaxerenone’s potency is 4–10× higher than eplerenone, requiring lower doses for equivalent efficacy .
Table 1: Structural and Pharmacological Comparison
| Compound | Key Structural Features | MR Selectivity | Half-Life (h) | Common Adverse Effects |
|---|---|---|---|---|
| Δ9,11-7β-Eplerenone | 7β, 9,11-epoxide, no 11α-hydroxy | Unknown | Not studied | Not clinically characterized |
| Eplerenone | 7α, 9,11-epoxide, 17α-methoxycarbonyl | High | 4–6 | Hyperkalemia, dizziness |
| Spironolactone | 17α-thioacetyl, Δ4,6-diene | Low | 16–20 | Gynecomastia, menstrual irregularities |
| Finerenone | Non-steroidal, dihydropyridine | Very high | 2–3 | Hyperkalemia, hypotension |
| Esaxerenone | 9,11-epoxide, modified C-7 substituents | High | 6–9 | Hyperkalemia, renal dysfunction |
Pharmacological and Clinical Comparisons
Receptor Binding and Selectivity
Δ9,11-7β-Eplerenone’s MR affinity remains unquantified, but stereochemical differences at C-7 likely reduce binding compared to eplerenone . Eplerenone itself has 20× lower MR affinity than spironolactone in vitro but achieves comparable efficacy in vivo due to reduced off-target interactions . Finerenone and esaxerenone demonstrate superior MR selectivity, minimizing interactions with glucocorticoid, progesterone, or androgen receptors .
Metabolic Stability
Eplerenone undergoes CYP3A4-mediated metabolism, producing hydroxylated and epoxy-cleaved metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
